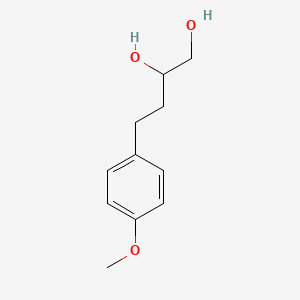

4-(4-Methoxyphenyl)butane-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

59363-22-3 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)butane-1,2-diol |

InChI |

InChI=1S/C11H16O3/c1-14-11-6-3-9(4-7-11)2-5-10(13)8-12/h3-4,6-7,10,12-13H,2,5,8H2,1H3 |

InChI Key |

XFVQJJWMYIUTKT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Methoxyphenyl Butane 1,2 Diol

Retrosynthetic Analysis and Strategic Disconnections for the 4-(4-Methoxyphenyl)butane-1,2-diol Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most apparent disconnection is across the C1-C2 bond, leading back to a four-carbon synthon and a C1 building block. A more common and synthetically practical approach involves disconnection of the two C-O bonds of the diol. This points to a precursor alkene, 4-(4-methoxyphenyl)but-1-ene, which can be dihydroxylated to form the desired product. This alkene can be conceptually derived from 4-methoxyphenylacetaldehyde and a two-carbon ylide via a Wittig-type reaction.

Another key disconnection can be made at the C2-C3 bond, suggesting an aldol-type condensation between a two-carbon nucleophile and a substituted acetaldehyde (B116499) derivative. Further disconnection at the C4-phenyl bond leads back to simpler aromatic starting materials and a four-carbon aliphatic chain. The choice of disconnection strategy is often guided by the desired stereochemistry and the availability of starting materials.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor | Key Transformation |

| This compound | 4-(4-Methoxyphenyl)but-1-ene | Dihydroxylation |

| 4-(4-Methoxyphenyl)but-1-ene | 4-Methoxyphenylacetaldehyde and a Wittig reagent | Wittig reaction |

| 4-Methoxyphenylacetaldehyde | 4-Methoxyphenylethanol | Oxidation |

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of 1,2-diols is a significant challenge in organic synthesis. Several powerful methodologies have been developed to address this, enabling the selective formation of either syn or anti diastereomers, as well as specific enantiomers.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org This strategy is widely used in asymmetric synthesis. wikipedia.org For the synthesis of chiral diols, a chiral auxiliary can be attached to an alkene precursor. The diastereoselective dihydroxylation of this modified alkene, followed by removal of the auxiliary, would yield the enantioenriched diol.

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For instance, an acrylate (B77674) ester bearing a chiral auxiliary can undergo a conjugate addition with an organometallic reagent derived from a 4-methoxyphenyl (B3050149) source, followed by reduction and dihydroxylation to furnish the desired chiral diol. The effectiveness of the chiral auxiliary lies in its ability to create a sterically biased environment, forcing the incoming reagents to approach from a specific face of the molecule. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. The Sharpless asymmetric dihydroxylation is a landmark achievement in this field, providing a reliable method for the syn-dihydroxylation of a wide range of alkenes with high enantioselectivity. wikipedia.orgjove.com

This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the active osmium catalyst. wikipedia.orglibretexts.org The enantioselectivity is induced by a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative. wikipedia.org The choice of ligand dictates which face of the alkene is hydroxylated, allowing access to either enantiomer of the diol product. wikipedia.org

The reaction proceeds through a [3+2] cycloaddition of the alkene to the osmium tetroxide complex, forming a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis cleaves the osmate ester to yield the syn-diol. jove.com

Table of Ligands for Sharpless Asymmetric Dihydroxylation:

| Ligand Class | Typical Ligands | Resulting Diol Enantiomer |

| Dihydroquinidine (DHQD) based | (DHQD)₂PHAL, (DHQD)₂PYR | (R,R)-diol from a trans-alkene |

| Dihydroquinine (DHQ) based | (DHQ)₂PHAL, (DHQ)₂PYR | (S,S)-diol from a trans-alkene |

For the synthesis of this compound, the precursor alkene, 4-(4-methoxyphenyl)but-1-ene, would be subjected to Sharpless dihydroxylation conditions. The specific chiral ligand used would determine the absolute configuration of the resulting diol.

Biocatalysis has emerged as a powerful and environmentally benign tool for asymmetric synthesis. nih.gov Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of enantioenriched diols, several enzymatic approaches are available.

One strategy involves the use of dioxygenases, which can directly introduce two hydroxyl groups into an aromatic ring, a process that can be followed by further enzymatic modifications to yield chiral diols. Another approach is the enzymatic hydrolysis of a racemic epoxide. Lipases or epoxide hydrolases can selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus achieving a kinetic resolution. The resulting enantioenriched epoxide can then be opened to the corresponding diol.

More recently, engineered metabolic pathways in microorganisms like Escherichia coli have been developed for the biosynthesis of various diols from renewable feedstocks like glucose. nih.gov These pathways can be designed to produce specific diol structures by combining oxidative and reductive enzymatic reactions. nih.gov For instance, a pathway could be engineered to convert a precursor derived from the amino acid metabolism into this compound. This involves a series of enzymatic steps, including hydroxylation, deamination, decarboxylation, and reduction. nih.gov

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical transformations. nih.govrsc.orgchemrxiv.org An electrochemically driven strategy for the stereoselective synthesis of syn-1,2-diols from vinylarenes has been developed. nih.govrsc.orgchemrxiv.org This method avoids the need for transition metal catalysts and external oxidizing agents. nih.govrsc.orgchemrxiv.org

The reaction proceeds via the electrooxidation of the alkene to a radical cation, which is then trapped by a nucleophile. nih.govchemrxiv.org In a reported system, N,N-dimethylformamide (DMF) acts as the nucleophile. nih.govrsc.orgchemrxiv.org The reaction shows a high syn-diastereoselectivity, which is proposed to arise from the participation of the trifluoroacetate (B77799) ion in the capture of a carbocation intermediate. nih.govrsc.orgchemrxiv.org This electrochemical approach provides a direct route to protected syn-1,2-diols in a single step. nih.govrsc.orgchemrxiv.org

Development of Novel and Efficient Synthetic Pathways

The quest for more efficient and sustainable synthetic routes to valuable chemical entities like this compound is an ongoing endeavor in chemical research. Novel synthetic pathways are continuously being explored, often leveraging new catalytic systems or reaction conditions.

Recent advancements in catalysis have led to the development of new methods for diol synthesis. For example, rhodium-catalyzed enantioselective additions of diboron (B99234) reagents to alkenes, followed by oxidation, can produce enantioenriched 1,2-diols. organic-chemistry.org Additionally, iodine-catalyzed dioxygenation of aryl alkenes in water using tert-butylhydroperoxide as the oxidant presents an environmentally friendly approach to vicinal diols. organic-chemistry.org

The development of fully continuous flow synthesis is another area of active research that holds promise for the efficient and scalable production of fine chemicals. researchgate.net Such systems can offer improved safety, better process control, and higher yields compared to traditional batch processes.

One-Pot Reaction Sequences and Cascade Transformations

A common strategy for forming vicinal diols is through the dihydroxylation of an alkene. wikipedia.orgchemistrysteps.com A hypothetical cascade synthesis of this compound could start from its alkene precursor, 4-(but-3-en-1-yl)anisole. Such a process might involve an initial epoxidation of the alkene followed by an in situ hydrolysis of the resulting epoxide to yield the diol. rsc.org This two-step sequence, when performed in a single pot, avoids the isolation of the intermediate epoxide, streamlining the synthesis. wikipedia.org

Enzymatic cascades have also emerged as powerful tools for the stereoselective synthesis of chiral diols. nih.govuni-duesseldorf.de Multi-enzyme systems can be designed to perform sequential reactions, such as the conversion of simple starting materials into enantiomerically pure vicinal diols. nih.gov For instance, a reaction cascade could be engineered to convert a precursor aldehyde and an acetaldehyde equivalent into the target diol with high stereoselectivity. nih.gov While a specific enzymatic cascade for this compound is not prominently documented, the principles demonstrated in the synthesis of other chiral diols, like (1S,2S)-1-phenylpropane-1,2-diol, are broadly applicable. nih.gov

Utilization of Sustainable and Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into synthetic protocols is essential for developing environmentally responsible chemical manufacturing. For the synthesis of this compound, this involves the careful selection of catalysts, oxidants, and solvents.

Traditional dihydroxylation methods often rely on stoichiometric amounts of toxic and expensive heavy-metal oxidants like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orgchemistrysteps.com Green chemistry seeks to replace these with catalytic systems and more benign oxidants. Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its primary byproduct is water. acs.orggoogle.com Iron-catalyzed dihydroxylation using aqueous hydrogen peroxide has been shown to be effective for a range of olefins, offering an excellent, sustainable alternative. acs.org Another approach involves the in situ generation of peroxyacetic acid from acetic acid and H₂O₂, which efficiently converts alkenes to anti-1,2-diols without the need for transition metal catalysts. rsc.org

The choice of solvent is another critical aspect. Green solvents, such as water, propylene (B89431) carbonate, and ethyl acetate (B1210297), are preferred over hazardous chlorinated solvents. acs.orgorganic-chemistry.org Electrochemical strategies further enhance sustainability by using water as a hydroxyl source and KBr as a recyclable electrolyte and catalyst, minimizing waste. organic-chemistry.org The following table compares traditional and green approaches for alkene dihydroxylation, a key step in synthesizing the target compound.

Table 1: Comparison of Traditional vs. Green Dihydroxylation Methodologies

| Feature | Traditional Method | Green Chemistry Approach |

| Oxidant | Stoichiometric OsO₄ or KMnO₄ | Catalytic system with H₂O₂ or O₂ as the terminal oxidant. rsc.orgacs.orgorganic-chemistry.org |

| Catalyst | Often toxic heavy metals (e.g., Os, Ru). organic-chemistry.org | Earth-abundant metals (e.g., Fe, Mn) or metal-free systems. acs.orgrsc.org |

| Solvent | Often chlorinated solvents or other volatile organic compounds (VOCs). | Water, ethyl acetate, propylene carbonate, or solvent-free conditions. acs.orgorganic-chemistry.org |

| Byproducts | Significant heavy metal waste. | Primarily water. acs.org |

| Efficiency | Can require multiple steps with purification of intermediates. | One-pot reactions, use of recoverable and reusable catalysts. nih.govorganic-chemistry.org |

Scaling-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory benchtop to an industrial production scale introduces a host of new challenges. labmanager.com A simple multiplication of reagents is insufficient; a thorough analysis of thermodynamics, mass and heat transfer, safety, and economics is required. labmanager.com

The dihydroxylation of the alkene precursor is often an exothermic reaction. On a large scale, the dissipation of heat becomes a critical safety and quality control issue. labmanager.com Inadequate heat management can lead to temperature gradients within the reactor, causing side reactions, reduced yield, and potentially a dangerous thermal runaway. Therefore, the reactor design, including cooling systems and agitation, must be optimized for efficient heat transfer.

Mixing is another crucial parameter. What is easily achieved in a small flask can be difficult in a large production vessel. labmanager.com Inefficient mixing can lead to localized concentrations of reagents, affecting reaction kinetics and product purity. The viscosity of the reaction mixture can also change significantly during the process, impacting mixing efficiency. labmanager.com

Purification methods must also be scalable. While laboratory-scale synthesis often relies on column chromatography, this technique is generally not economically viable for large-scale production. Alternative methods such as crystallization, distillation, or extraction must be developed to isolate the final product with the required purity.

Table 2: Key Parameters and Challenges in Scaling Up Synthesis

| Parameter | Laboratory Scale (g) | Industrial Scale (kg-ton) | Key Challenges & Mitigation Strategies |

| Heat Management | Heat easily dissipates to the environment. | Risk of exothermic runaway; longer heating/cooling cycles. labmanager.com | Strategy: Use of jacketed reactors, internal cooling coils, and process analytical technology (PAT) to monitor and control temperature. |

| Mass Transfer (Mixing) | Generally efficient and rapid. | Inefficient mixing leads to non-uniform reaction conditions and lower yields. labmanager.com | Strategy: Design of appropriate impellers and baffles; computational fluid dynamics (CFD) modeling to optimize mixing. |

| Reagent Addition | Manual addition via syringe or dropping funnel. | Precise control of addition rates is critical to manage exotherms. | Strategy: Automated dosing systems and flow chemistry reactors for better control. |

| Purification | Often relies on column chromatography. | Chromatography is expensive and difficult to scale. | Strategy: Development of robust crystallization, distillation, or extraction protocols. |

| Safety & Environment | Small-scale hazards are easily contained. | Increased risk of fire, explosion, or toxic release. | Strategy: Conduct thorough Hazard and Operability (HAZOP) studies; implement robust containment and emergency procedures. |

| Cost of Goods (COGs) | Reagent cost is less critical. | Raw material and solvent costs are significant. google.com | Strategy: Source cost-effective materials; optimize for high yield; implement catalyst recycling. |

Chemical Reactivity and Derivatization Strategies for 4 4 Methoxyphenyl Butane 1,2 Diol

Functional Group Interconversions at the Diol Moiety

The 1,2-diol group is a versatile functional handle for a variety of chemical modifications. The presence of a primary and a secondary alcohol offers opportunities for selective reactions.

Selective Derivatization of Hydroxyl Groups (e.g., Esterification, Etherification)

The differential reactivity of the primary and secondary hydroxyl groups in 4-(4-methoxyphenyl)butane-1,2-diol allows for selective derivatization. Generally, primary alcohols are more sterically accessible and therefore react more readily with bulky reagents.

Esterification: Selective esterification of the primary hydroxyl group can be achieved by using sterically hindered acylating agents or by employing protecting group strategies. For instance, reaction with a bulky acyl chloride, such as pivaloyl chloride, in the presence of a non-nucleophilic base like pyridine, would be expected to favor acylation at the less hindered primary position. Alternatively, enzymatic catalysis can offer high selectivity.

Etherification: Similar to esterification, selective etherification of the primary alcohol is feasible. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be controlled to favor ether formation at the primary position, particularly when using a bulky alkyl halide. The use of protecting groups is a common strategy to achieve high selectivity. For example, the secondary alcohol can be protected with a suitable group, allowing for the derivatization of the primary alcohol, followed by deprotection. Silyl ethers are common protecting groups for alcohols due to their ease of introduction and removal under specific conditions masterorganicchemistry.com.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Selective Esterification | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 4-(4-Methoxyphenyl)-1-pivaloyloxybutane-2-ol |

| Selective Etherification | NaH, Benzyl bromide, THF | 1-Benzyloxy-4-(4-methoxyphenyl)butan-2-ol |

Oxidation and Reduction Chemistry of 1,2-Diols

The oxidation of 1,2-diols can lead to a variety of products depending on the oxidant used.

Oxidative Cleavage: A characteristic reaction of vicinal diols is oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation chemistrysteps.comorganic-chemistry.orgacs.orgrsc.org. The treatment of this compound with NaIO₄ would be expected to yield 3-(4-methoxyphenyl)propanal (B1589263) and formaldehyde. This reaction is often quantitative and can be performed under mild conditions chemistrysteps.comrsc.org.

Selective Oxidation: The primary and secondary alcohols can be selectively oxidized. The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The secondary benzylic-type alcohol could potentially be oxidized to a ketone. Manganese dioxide (MnO₂) is a mild oxidant known to selectively oxidize benzylic and allylic alcohols commonorganicchemistry.comyoutube.comyoutube.comgoogle.com. Therefore, treatment of this compound with MnO₂ could potentially lead to the corresponding hydroxy ketone.

Reduction: The reduction of the diol functionality itself is not a common transformation. However, if the diol were to be first oxidized to a keto-aldehyde or a dicarbonyl compound, these functionalities could then be reduced back to alcohols or further to the corresponding alkanes using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagent | Expected Product(s) |

| Oxidative Cleavage | NaIO₄ | 3-(4-Methoxyphenyl)propanal and Formaldehyde |

| Selective Oxidation | MnO₂ | 1-Hydroxy-4-(4-methoxyphenyl)butan-2-one |

Cyclization Reactions Leading to Heterocyclic Compounds

The diol functionality in this compound can be utilized to construct various heterocyclic systems.

Formation of Tetrahydrofuran (B95107) Derivatives: Intramolecular cyclization of 1,4-diols is a common method for the synthesis of tetrahydrofurans. While this compound is a 1,2-diol, it can be converted to a 1,4-diol derivative which can then undergo cyclization. For example, conversion of the primary alcohol to a good leaving group, followed by nucleophilic attack by the secondary alcohol, could lead to an epoxide. Alternatively, acid-catalyzed dehydration of a 1,4-butanediol (B3395766) structure can yield a tetrahydrofuran derivative google.com.

Synthesis of Nitrogen-Containing Heterocycles: The diol can be converted into other functional groups that can then participate in cyclization reactions to form nitrogen-containing heterocycles. For example, conversion of the diol to a diamine or an amino alcohol would provide a precursor for reactions like the Pictet-Spengler wikipedia.orgthermofisher.combuchler-gmbh.comnih.govnih.gov or Bischler-Napieralski organic-chemistry.orgwikipedia.orgjk-sci.comresearchgate.netresearchgate.net reactions, which are powerful methods for the synthesis of tetrahydroisoquinolines and other related heterocyclic systems. These reactions involve the cyclization of a β-arylethylamine derivative onto the aromatic ring.

Transformations Involving the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic attack. The methoxy (B1213986) group itself can also be a site for chemical modification.

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring

The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Since the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions (positions 3 and 5) of the methoxyphenyl ring.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This would be expected to yield a mixture of 4-(3-nitro-4-methoxyphenyl)butane-1,2-diol and 4-(5-nitro-4-methoxyphenyl)butane-1,2-diol. The reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions can be used to introduce acyl or alkyl groups onto the aromatic ring. For example, acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce a ketone functionality at the ortho position.

| Reaction Type | Reagents | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of 3-nitro and 5-nitro derivatives |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-(3-Acetyl-4-methoxyphenyl)butane-1,2-diol |

Modifications and Cleavage of the Methoxy Group

The methoxy group can be cleaved to reveal a phenolic hydroxyl group, which opens up further avenues for derivatization.

Ether Cleavage: The methyl ether can be cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) commonorganicchemistry.comyoutube.comwikipedia.orgorganic-chemistry.org. Treatment of this compound with BBr₃ in an appropriate solvent would yield 4-(4-hydroxyphenyl)butane-1,2-diol. This phenolic derivative can then undergo reactions typical of phenols, such as O-alkylation, O-acylation, and electrophilic substitution reactions with enhanced reactivity.

Regiochemical and Stereochemical Control in Reactions of this compound

The presence of two distinct hydroxyl groups in this compound—a primary (C1) and a secondary (C2) alcohol—presents a challenge and an opportunity for regiochemical control in chemical transformations. The differing steric and electronic environments of these two groups allow for selective reactions under carefully controlled conditions.

Regioselective Reactions:

The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards bulky reagents. This difference can be exploited for regioselective protection, oxidation, or other derivatizations. For instance, selective acylation or silylation of the primary alcohol can be achieved using sterically hindered reagents or through catalyst-controlled methods.

Diarylborinic acid catalysis, for example, is an effective method for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. researchgate.net This approach could be applied to this compound to selectively functionalize one hydroxyl group over the other, likely favoring the more accessible primary alcohol. The general principle involves the formation of a borinate complex that activates one hydroxyl group for reaction with an electrophile. researchgate.net

Another strategy for achieving regioselectivity is through the formation of cyclic acetals or ketals, which typically involves reaction with an aldehyde or ketone under acidic conditions. The five-membered dioxolane ring formed by the reaction of the 1,2-diol with an aldehyde or ketone can then be regioselectively opened to reveal one of the hydroxyl groups, often the primary one, for further functionalization.

Stereochemical Control:

As this compound contains a stereocenter at the C2 position, controlling the stereochemistry during its synthesis or subsequent reactions is crucial for accessing enantiomerically pure products. The synthesis of specific stereoisomers of related 2-amino-1,3-diols has been achieved through stereoselective methods like aminohydroxylation, indicating that similar strategies could be applied to the synthesis of chiral this compound. nih.gov

Furthermore, the pinacol (B44631) rearrangement, a reaction of 1,2-diols under acidic conditions to form carbonyl compounds, is sensitive to the stereochemistry of the starting diol and the migratory aptitude of the adjacent groups. nih.gov For this compound, this reaction could potentially lead to different ketone products depending on which hydroxyl group is protonated and which group migrates.

Table 1: Representative Regioselective Reactions Applicable to Diols

| Reaction Type | Reagents/Catalyst | Selectivity | Potential Product from this compound |

| Monoacylation | Diarylborinic Acid/Acyl Halide | Primary OH | 4-(4-Methoxyphenyl)-1-acetoxybutane-2-ol |

| Monosilylation | t-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Primary OH | 1-(tert-Butyldimethylsilyloxy)-4-(4-methoxyphenyl)butan-2-ol |

| Acetal Formation | Acetone (B3395972), Acid Catalyst | Forms cyclic ketal | 2,2-Dimethyl-4-(2-(4-methoxyphenyl)ethyl)dioxolane |

Transition Metal-Catalyzed Coupling and Functionalization Reactions

While the application of transition metal catalysis directly to this compound is not extensively documented in the scientific literature, the functional groups present in the molecule offer significant potential for such transformations. The 4-methoxyphenyl group is a suitable substrate for various palladium- or ruthenium-catalyzed cross-coupling and C-H functionalization reactions. mdpi.comfishersci.ca

Potential Coupling Reactions:

The aromatic ring of this compound could potentially undergo C-H arylation, alkenylation, or alkylation. mdpi.comnih.gov The hydroxyl groups, particularly the secondary alcohol, could act as directing groups to guide the catalyst to a specific C-H bond on the aromatic ring, most likely the ortho position. Ruthenium-catalyzed C-H arylation has been shown to be effective for a variety of substrates, including those with directing groups like hydroxyls. nih.gov

Potential Functionalization Reactions:

Palladium/norbornene cooperative catalysis has been utilized for the distal C-H functionalization of alkenes, and similar principles could be explored for the functionalization of the aliphatic chain of this compound. nih.gov The development of such methods would provide novel pathways for introducing new functional groups at positions that are typically unreactive.

The lack of specific examples in the literature highlights an area ripe for future research, where the development of transition metal-catalyzed methods for the derivatization of arylbutanediols could lead to the synthesis of novel and complex molecules.

Chemoenzymatic Transformations of this compound

Chemoenzymatic methods, which utilize enzymes as catalysts, offer a powerful approach for achieving high levels of regio- and stereoselectivity in the transformation of organic molecules. For a chiral diol like this compound, enzymatic kinetic resolution is a particularly attractive strategy for obtaining enantiomerically pure forms.

Enzymatic Kinetic Resolution:

Lipases are a class of enzymes that are widely used in organic synthesis for their ability to catalyze the stereoselective acylation, deacylation, and hydrolysis of esters and alcohols. nih.gov In a kinetic resolution of racemic this compound, a lipase (B570770) could be used to selectively acylate one of the enantiomers, leaving the other enantiomer as the unreacted alcohol. The resulting mixture of the monoacylated product and the unreacted diol can then be separated by standard chromatographic techniques.

The feasibility of this approach is supported by studies on a closely related compound, (E)-4-(4-methoxyphenyl)but-3-en-2-ol, which has been successfully resolved using lipase-mediated acylation. mdpi.com This suggests that lipases can recognize the stereocenter in similar structures and selectively catalyze a reaction on one enantiomer. Porcine pancreas lipase (PPL) and lipases from Candida species are commonly used for such transformations. nih.gov

The choice of acyl donor and solvent can significantly impact the efficiency and selectivity of the enzymatic resolution. Vinyl acetate (B1210297) is a common acyl donor as it produces a volatile byproduct (acetaldehyde) that does not interfere with the reaction.

Table 2: Representative Lipase-Catalyzed Reactions for Kinetic Resolution

| Enzyme | Reaction Type | Acyl Donor | Potential Outcome with racemic this compound |

| Candida antarctica Lipase B (CALB) | Transesterification | Vinyl acetate | Separation of (R)- and (S)-enantiomers via selective acylation |

| Porcine Pancreas Lipase (PPL) | Transesterification | Vinyl acetate | Separation of (R)- and (S)-enantiomers via selective acylation |

| Pseudomonas cepacia Lipase (PSL) | Transesterification | Isopropenyl acetate | Separation of (R)- and (S)-enantiomers via selective acylation |

Theoretical and Computational Chemistry Studies on 4 4 Methoxyphenyl Butane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules.

Electronic Structure and Bonding Analysis via DFT Methods

Density Functional Theory (DFT) methods would be instrumental in analyzing the electronic structure and bonding characteristics of 4-(4-Methoxyphenyl)butane-1,2-diol. By solving the Kohn-Sham equations, DFT can provide a detailed picture of the electron density distribution within the molecule. This allows for the calculation of key properties such as bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. For instance, a study on dimethoxybenzene derivatives utilized DFT to show how such calculations can lead to optimized geometries that can be compared with experimental data. researchgate.netnih.gov

Furthermore, analysis of the molecular orbitals would reveal the nature of the chemical bonds, distinguishing between sigma and pi bonding and identifying the contributions of atomic orbitals to the molecular orbitals. The methoxy (B1213986) group and the phenyl ring are expected to be key features influencing the electronic landscape of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT)

| Parameter | Value |

| C-C (butane chain) Bond Lengths | ~1.54 Å |

| C-O (diol) Bond Lengths | ~1.43 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (phenyl ring) Bond Lengths | ~1.40 Å |

| C-O-C (methoxy) Bond Angle | ~118° |

| O-C-C (diol) Bond Angles | ~109.5° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. youtube.com

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the butane-diol chain. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and would need to be determined by quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butane-diol chain allows this compound to adopt various three-dimensional structures, or conformations. Understanding the relative energies and populations of these conformers is crucial for a complete picture of the molecule's behavior.

Exploration of Energy Minima and Global Conformations

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformations, which correspond to energy minima. This can be achieved through computational methods such as potential energy surface scans and geometry optimizations starting from different initial structures. These studies would reveal the preferred spatial arrangement of the methoxyphenyl group relative to the diol moiety, influenced by steric and electronic effects.

Influence of Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time, allowing for the observation of conformational changes in a dynamic context. By analyzing the trajectory of the simulation, one can determine the most populated conformations in a given solvent and understand how intermolecular interactions, such as hydrogen bonding with the diol group, affect the molecule's structure.

Elucidation of Reaction Mechanisms and Transition State Characterization for this compound Transformations

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions involving this compound. This involves mapping the reaction pathway from reactants to products, identifying any intermediate species, and characterizing the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, chemists can determine the activation energy, which is a key factor in determining the reaction rate. For example, in a potential oxidation or dehydration reaction of the diol, computational methods could be used to model the step-by-step process, including bond breaking and formation, and to identify the most likely reaction pathway.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The accurate prediction of spectroscopic parameters is a cornerstone of computational chemistry, providing a means to identify and characterize molecules. Density Functional Theory (DFT) has become a principal method for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and other spectroscopic data with a high degree of accuracy. researchgate.netuni-bonn.de

Theoretical calculations of ¹H and ¹³C NMR spectra for this compound can be performed using various DFT functionals and basis sets. nih.gov These calculations provide predicted chemical shifts for each unique proton and carbon atom in the molecule. The accuracy of these predictions is often enhanced by employing solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), to simulate the solvent environment in which experimental data is typically acquired. nih.gov

For a definitive validation, these predicted values must be compared against experimentally obtained spectra. While a specific, publicly available, peer-reviewed study detailing the experimental and calculated NMR data for this compound is not available, the general methodology for such a comparison is well-established. The process involves recording the actual ¹H and ¹³C NMR spectra of a synthesized and purified sample of the compound. The experimental chemical shifts are then compared to the computationally predicted values. A strong correlation between the experimental and predicted data serves to validate the computational model and confirm the structural assignment of the compound.

Below is a hypothetical data table illustrating how such a comparison would be presented. The predicted values are based on general principles of NMR spectroscopy and DFT calculations for similar structures.

Table 1: Comparison of Predicted vs. Hypothetical Experimental NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

| C1-H₂ | 3.45 | 3.42 | 66.5 | 66.2 |

| C2-H | 3.70 | 3.68 | 72.8 | 72.5 |

| C3-H₂ | 1.75 | 1.73 | 34.2 | 33.9 |

| C4-H₂ | 2.60 | 2.58 | 30.1 | 29.8 |

| Ar-H (ortho to OCH₃) | 6.85 | 6.83 | 114.5 | 114.2 |

| Ar-H (meta to OCH₃) | 7.15 | 7.12 | 129.8 | 129.5 |

| Ar-C (ipso) | - | - | 133.2 | 132.9 |

| Ar-C-OCH₃ | - | - | 158.0 | 157.7 |

| OCH₃ | 3.80 | 3.78 | 55.3 | 55.1 |

Note: The values in this table are illustrative and not based on a published study.

The agreement between the predicted and experimental values can be quantified using metrics like the mean absolute error. nih.gov Discrepancies can often be rationalized by considering factors such as conformational flexibility and specific solvent-solute interactions not perfectly captured by the computational model.

In Silico Modeling for Mechanistic Insights into Biological Interactions (e.g., Ligand-Target Binding Modes)

In silico modeling is an indispensable tool in medicinal chemistry and pharmacology for predicting how a molecule like this compound might interact with biological targets, such as proteins or nucleic acids. nih.gov These computational techniques can provide valuable insights into the potential biological activity of a compound before it is synthesized and tested in the lab.

The methoxyphenyl group present in the compound is a common feature in many biologically active molecules and is known to influence ligand-target binding and physicochemical properties. ontosight.ai The diol functionality adds polar character and the potential for hydrogen bonding interactions, which are crucial for binding to many biological macromolecules.

Molecular docking is a primary in silico method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique involves generating a three-dimensional model of the ligand and the target protein's binding site. An algorithm then samples a large number of possible binding poses and scores them based on factors like intermolecular forces, providing a prediction of the most stable binding mode.

For this compound, a docking study would involve selecting a relevant biological target. Given the structural motifs, potential targets could include enzymes or receptors where related phenylalkane or diol compounds have shown activity. The results of a docking simulation would highlight key interactions, such as:

Hydrogen Bonds: The hydroxyl groups of the diol are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The phenyl ring and the butane (B89635) chain can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic methoxyphenyl ring could participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

To further refine the understanding of the ligand-target complex, molecular dynamics (MD) simulations can be employed. nih.gov An MD simulation models the movement of atoms in the complex over time, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

While specific in silico studies on this compound are not prominently found in public literature, the established methodologies provide a clear framework for how such investigations would be conducted. The findings from these computational studies can guide the rational design of more potent and selective analogs. nih.gov

Advanced Analytical Methodologies for the Comprehensive Characterization of 4 4 Methoxyphenyl Butane 1,2 Diol

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for elucidating the intricate structural details of 4-(4-methoxyphenyl)butane-1,2-diol. These methods probe the molecular structure at the atomic level, providing data on connectivity, functional groups, and three-dimensional arrangement.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in a related compound, 1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol, aromatic protons can be observed in the ¹H NMR spectrum. Similarly, for this compound, characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the protons on the butane-1,2-diol backbone would be expected. rsc.orgnewdrugapprovals.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons, confirming the butane-1,2-diol structure and the attachment of the 4-methoxyphenyl (B3050149) group. Furthermore, advanced NMR methods can be employed for stereochemical assignment. For chiral diols, the use of chiral derivatizing agents can lead to the formation of diastereomers with distinct NMR signals, allowing for the determination of enantiomeric purity. rsc.orgnih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons (ortho to OMe) | ~6.8 | ~114 |

| Aromatic Protons (meta to OMe) | ~7.1 | ~129 |

| CH(OH) | 3.4-3.8 | 72-76 |

| CH₂(OH) | 3.3-3.6 | 65-69 |

| CH₂ (adjacent to aromatic ring) | 2.5-2.8 | 30-35 |

| CH₂ (in butane (B89635) chain) | 1.6-1.9 | 34-39 |

| OCH₃ | ~3.8 | ~55 |

| C-OMe | N/A | ~158 |

| C-ipso | N/A | ~134 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the ether (C-O-C) linkage of the methoxy group, and the aromatic ring.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Given that this compound is a chiral molecule, existing as a pair of enantiomers, determining its absolute configuration is crucial. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for this purpose. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

The resulting ECD or ORD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimentally obtained spectrum with theoretically calculated spectra for the possible enantiomers (R and S), the absolute configuration of the compound can be unambiguously assigned. This is a critical step in the characterization of chiral molecules, particularly those with potential biological activity.

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. When coupled with sensitive detection methods, these techniques provide a comprehensive analytical platform.

Chiral Chromatography for Enantiomeric Purity Assessment

The separation of enantiomers is a significant challenge in analytical chemistry. Chiral chromatography is the most widely used method for determining the enantiomeric purity of chiral compounds. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. gcms.czhplc.eu

For this compound, a suitable chiral column, such as one based on derivatized cellulose (B213188) or amylose, would be employed in a high-performance liquid chromatography (HPLC) system. nih.govnih.gov The two enantiomers would exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess (ee) of the sample. This is particularly important in pharmaceutical research, where the pharmacological activity often resides in only one enantiomer. nih.gov The use of chiral HPLC has been demonstrated for the separation of other chiral diols. nih.govacs.org

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity Analysis and Metabolite Identification in Research Studies

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly valuable for purity analysis and for identifying potential metabolites in research studies. scripps.edunih.gov

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique can be used to identify and quantify impurities in a sample of this compound, even at very low concentrations. In research settings, if this compound were to be studied for its metabolic fate, LC-MS/MS would be the method of choice for identifying its metabolites in biological matrices. wikipedia.orgresearchgate.netnih.gov The fragmentation pattern of the parent compound in the mass spectrometer can provide clues to the structure of its metabolites. nih.govnih.gov

GC-MS is another powerful hyphenated technique that can be used for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of this compound by GC-MS, derivatization of the hydroxyl groups might be necessary to increase its volatility. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and purity assessment by comparing it to spectral libraries. nih.gov

Table 2: Summary of Advanced Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |

| Multidimensional NMR | Structure Elucidation, Stereochemical Assignment | Connectivity of atoms, 3D structure, enantiomeric purity (with chiral derivatizing agents) |

| FT-IR/Raman Spectroscopy | Functional Group Analysis | Presence of hydroxyl, ether, and aromatic functional groups |

| Chiroptical Spectroscopy | Absolute Configuration Determination | The specific R/S configuration of the chiral center |

| Chiral Chromatography | Enantiomeric Purity Assessment | Separation and quantification of enantiomers, determination of enantiomeric excess |

| LC-MS/MS | Purity Analysis, Metabolite Identification | Identification and quantification of impurities, structural information on metabolites |

| GC-MS | Purity Analysis | Identification and quantification of volatile impurities (after derivatization) |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed. From this map, the positions of individual atoms can be determined with high accuracy, revealing the molecule's connectivity and stereochemistry.

Despite extensive searches of scientific literature, no specific X-ray crystallographic data for this compound has been publicly reported. Therefore, no experimental data tables regarding its crystal structure are available at this time.

Crystal Engineering and Polymorphism Studies of this compound and its Crystalline Derivatives

Crystal engineering is the rational design and synthesis of crystalline solids with desired physical and chemical properties. This field leverages an understanding of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, to control the assembly of molecules into specific crystalline architectures. For this compound, the hydroxyl (-OH) groups of the diol moiety are strong hydrogen bond donors and acceptors, while the methoxyphenyl group can participate in π-π stacking and other weaker interactions. The interplay of these interactions would be expected to govern the crystal packing of the molecule.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, which are of critical importance in various applications. The study of polymorphism involves a systematic search for different crystalline forms, typically by varying crystallization conditions such as solvent, temperature, and pressure.

A comprehensive investigation into the crystal engineering and polymorphism of this compound would involve the systematic exploration of its crystallization behavior. This could include the formation of co-crystals, where the target molecule is crystallized with another compound to form a new crystalline phase with modified properties. However, a thorough review of available scientific databases indicates that no studies on the crystal engineering or polymorphism of this compound or its crystalline derivatives have been published. As a result, there are no research findings or data tables to present on this topic.

Exploration of 4 4 Methoxyphenyl Butane 1,2 Diol As a Chiral Building Block and Intermediate in Complex Chemical Synthesis

Application in the Stereoselective Synthesis of Complex Organic Molecules

Optically pure 1,2-diols are considered privileged structural motifs, frequently appearing in natural products and pharmaceutical agents. nih.govresearchgate.net Their synthesis and application are central to modern organic chemistry. The structure of 4-(4-Methoxyphenyl)butane-1,2-diol, featuring a defined stereochemistry at the C1 and C2 positions, marks it as a valuable chiral building block.

Chiral diols serve as essential starting materials or intermediates in the total synthesis of numerous biologically active molecules. nih.govacs.org The stereoselective synthesis of complex natural products often relies on a strategy that builds upon small, enantiomerically pure fragments. While specific syntheses employing this compound are not extensively documented, its potential is evident from its structure. The butane (B89635) backbone can be elaborated, and the diol functionality can be selectively protected or activated to construct more complex carbon skeletons. The 4-methoxyphenyl (B3050149) group can influence the reactivity of the molecule and can also be a key pharmacophore or be chemically modified in later synthetic stages. The general strategy involves using such chiral pool materials to introduce specific stereocenters into the target molecule, bypassing the need for technically challenging asymmetric reactions later in the synthesis.

The synthesis of modern pharmaceuticals and agrochemicals frequently requires enantiomerically pure intermediates to ensure the desired biological activity and to minimize off-target effects. Chiral diols are pivotal in this context. acs.org For instance, derivatives of 1,2-diols have been investigated as potential antitumor agents for glioblastoma. nih.gov The 4-methoxyphenyl moiety itself is present in numerous pharmaceutical compounds, where it can play a role in receptor binding and metabolic stability. nbinno.comgoogle.comnih.gov Therefore, this compound represents a potential precursor for advanced pharmaceutical intermediates, combining a chiral diol unit with a biologically relevant aromatic group.

| Intermediate Type | Potential Application Area | Rationale |

| Chiral Diol Derivatives | Antitumor Agents | The diol scaffold can be functionalized to create molecules with cytotoxic activity, as seen with decane-1,2-diol derivatives. nih.gov |

| Methoxyphenyl Compounds | Various Therapeutics | The 4-methoxyphenyl group is a common feature in drugs and can serve as a key binding element or influence pharmacokinetic properties. nbinno.comgoogle.com |

| Chiral Building Blocks | General Drug Synthesis | Provides enantiomerically pure starting material for multi-step syntheses of complex active pharmaceutical ingredients (APIs). nih.govacs.org |

Design and Synthesis of Novel Chiral Ligands and Auxiliaries based on the this compound Scaffold

Chiral diols are foundational scaffolds for a vast array of chiral ligands and auxiliaries used in asymmetric synthesis. alfachemic.comnih.gov The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Well-known examples of diol-based ligands include TADDOLs and BINOL derivatives, which are effective in numerous catalytic transformations. nih.gov

The this compound scaffold could be readily converted into various ligand classes, such as diphosphines, diamines, or other bidentate systems, by transforming the hydroxyl groups. The steric and electronic properties of the 4-methoxyphenyl group would be expected to influence the catalytic activity and selectivity of the resulting metal complexes, allowing for fine-tuning of the ligand for specific applications.

Integration into Polymeric Materials and Macromolecular Architectures

Diols are fundamental monomers in the production of polyesters and polyurethanes through polycondensation reactions. chemcess.comwikipedia.org For example, 1,2-butanediol is used in the manufacture of polyester resins and plasticizers. thegoodscentscompany.comwikipedia.org By analogy, this compound could function as a specialty monomer. Its incorporation into a polymer backbone would introduce several key features:

Chirality: Leading to polymers with unique optical properties or the ability to act as chiral stationary phases in chromatography.

Aromatic Groups: The methoxyphenyl units would increase the glass transition temperature (Tg) and modify the mechanical properties of the material compared to purely aliphatic polyesters.

Defined Stereochemistry: Potentially influencing the polymer's morphology, crystallinity, and degradation characteristics.

While the secondary hydroxyl group at the C2 position might exhibit lower reactivity compared to primary diols, leading to challenges in achieving high molecular weight polymers, appropriate catalytic systems and reaction conditions can overcome this limitation, as demonstrated with 2,3-butanediol (B46004). acs.org

Role in Catalysis and Reaction Design (e.g., as a chiral ligand or catalyst component)

The most direct application of this compound in catalysis is its use as a chiral ligand for metal-catalyzed asymmetric reactions. alfachemic.com When complexed with metals like titanium, zinc, or copper, the diol can form a chiral Lewis acid catalyst. Such catalysts are known to be effective in a variety of transformations, including aldol reactions, Diels-Alder reactions, and asymmetric C-H functionalization. nih.govthieme-connect.comresearchgate.net

The diol itself can also act as an organocatalyst, activating substrates through hydrogen bonding. nih.gov In this role, the hydroxyl groups act as a Brønsted acid, coordinating to a substrate (e.g., an aldehyde) and directing the approach of a nucleophile to one face of the molecule, thereby controlling the stereoselectivity of the product.

Table of Representative Chiral Diol Ligands in Asymmetric Catalysis This table shows examples of well-established chiral diols and their applications to illustrate the potential roles for a scaffold like this compound.

| Chiral Diol Ligand | Metal/Catalyst Type | Reaction Type | Typical Enantiomeric Excess (ee) |

| TADDOL | Ti, Zn, Mg | Diels-Alder, Aldol Addition, Grignard Addition | >90% |

| BINOL | Al, Ti, La | Carbonyl-Ene, Michael Addition, Allylboration | >95% |

| Hydrobenzoin | Rh, Ru | Asymmetric Hydrogenation | >98% |

| Pinane-based Diols | Zn | Diethylzinc Addition to Aldehydes | Up to 87% |

Investigative Studies on the Molecular and Cellular Biological Interactions of 4 4 Methoxyphenyl Butane 1,2 Diol Mechanistic Focus

In Vitro Studies of Molecular Target Engagement

Extensive literature searches did not yield specific in vitro studies detailing the molecular target engagement of 4-(4-methoxyphenyl)butane-1,2-diol. Information regarding its direct binding to enzymes or receptors, or its ability to modulate their activity, is not available in the reviewed scientific literature.

Enzyme Binding and Inhibition/Activation Assays (Focus on mechanism, not efficacy)

There are no available research findings that specifically investigate the binding of this compound to enzymes or its subsequent inhibitory or activation mechanisms.

Receptor Ligand Binding and Modulation Mechanisms

Scientific literature lacks specific data on the interaction of this compound with any receptors. While studies exist for other molecules containing a methoxyphenyl group, such as derivatives of 1-(o-methoxyphenyl)piperazine which show affinity for 5-HT1A receptors, no such information is available for the specific compound . researchgate.netnih.govnih.gov

Cellular Pathway Modulation Studies (e.g., signaling cascades, protein interactions, excluding cell viability/toxicity)

No studies were identified that explored the effects of this compound on cellular signaling cascades or protein-protein interactions.

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound for Mechanistic Insight

Specific structure-activity relationship (SAR) studies for derivatives of this compound are not present in the current body of scientific literature. However, SAR studies on other classes of compounds containing a methoxyphenyl moiety have been conducted. For instance, in studies of indazole derivatives, the presence and position of a methoxyphenyl group have been shown to influence inhibitory activity against certain enzymes. nih.gov Similarly, research on quinazoline-based compounds has explored how substitutions on the phenyl ring, including methoxy (B1213986) groups, affect their biological activity. mdpi.com These studies, while not directly related to this compound, highlight the general importance of the methoxyphenyl group in molecular interactions.

Biotransformation and Metabolism Studies (Excluding human metabolism and safety profiles)

There is no available information regarding the biotransformation or metabolism of this compound in any biological system. General principles of xenobiotic metabolism suggest that compounds like this would likely undergo Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions to facilitate excretion. nih.gov However, specific metabolic pathways for this compound have not been elucidated.

Future Research Directions and Emerging Paradigms for 4 4 Methoxyphenyl Butane 1,2 Diol

Development of Innovative and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly benchmarked by its sustainability and efficiency. Future research into the synthesis of 4-(4-Methoxyphenyl)butane-1,2-diol should prioritize the development of green and innovative methodologies over classical, multi-step procedures which may involve harsh reagents and generate significant waste.

Key areas for exploration include:

Asymmetric Dihydroxylation: A primary focus should be the catalytic asymmetric dihydroxylation of the precursor alkene, 4-(4-methoxyphenyl)but-1-ene. Employing Sharpless or AD-mix catalysis would not only provide an atom-economical route but also allow for the selective synthesis of specific stereoisomers. The ability to control the chirality of the diol is crucial for applications in asymmetric synthesis and for investigating stereospecific biological interactions.

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, presents a highly sustainable alternative. Hydroxylase or dioxygenase enzymes could potentially convert a suitable precursor, such as 4-(4-methoxyphenyl)butane, directly to the diol under mild, aqueous conditions. This approach minimizes organic solvent use and can exhibit exquisite regio- and stereoselectivity.

Flow Chemistry: Transitioning synthetic protocols from batch to continuous flow processing can offer enhanced safety, scalability, and reaction control. A flow-based synthesis could improve heat and mass transfer, reduce reaction times, and allow for the safe handling of potentially hazardous intermediates.

Renewable Feedstocks: Investigating synthetic pathways that begin with renewable, bio-based starting materials is a critical long-term goal. Lignin, a rich source of aromatic compounds, could potentially be engineered through biocatalytic or chemocatalytic depolymerization and functionalization to yield precursors for this compound.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Asymmetric Dihydroxylation | High stereoselectivity, atom economy, well-established methodology. | Optimization of catalysts and reaction conditions for the specific substrate. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for substrate specificity and efficiency. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, reproducibility. | Development and optimization of a continuous flow reactor setup. |

| Renewable Feedstocks | Sustainability, reduced reliance on petrochemicals. | Investigating degradation and functionalization pathways of biomass (e.g., lignin). |

Expanding the Scope of Mechanistic Chemical Transformations

The dual functionality of this compound—the vicinal diol and the electron-rich aromatic ring—provides a platform for a wide array of chemical transformations. A deeper mechanistic understanding of these reactions is essential for its application as a versatile chemical intermediate.

Future research should investigate:

Selective Functionalization: Developing protocols for the selective mono-functionalization of the primary versus the secondary alcohol. This would involve exploring protecting group strategies and regioselective catalysts to allow for stepwise derivatization, thereby creating complex, multifunctional molecules.

Oxidative Cleavage and Rearrangements: The vicinal diol moiety is susceptible to oxidative cleavage by reagents like sodium periodate (B1199274), yielding an aldehyde. Furthermore, under acidic conditions, it could undergo a pinacol-type rearrangement. Detailed kinetic and computational studies of these transformations could reveal mechanistic insights and allow for the controlled synthesis of novel carbonyl compounds.

Aromatic Ring Chemistry: The methoxy (B1213986) group is an ortho-, para-director, activating the aromatic ring towards electrophilic substitution. Mechanistic studies of reactions such as nitration, halogenation, and Friedel-Crafts acylation would establish the regiochemical outcomes and reactivity profile, expanding its utility as an aromatic building block. Theoretical studies using density functional theory (DFT) could predict the most likely sites of substitution and the corresponding transition states.

Advanced Applications in Materials Science and Nanotechnology

The structural features of this compound make it an attractive candidate for the development of novel materials with tailored properties.

Emerging paradigms in this area include:

Polymer Chemistry: As a diol, the compound can serve as a monomer for step-growth polymerization. Its incorporation into polyesters or polyurethanes could introduce specific properties such as increased thermal stability, altered refractive index, or enhanced hydrophobicity, stemming from the rigid aromatic core and the flexible butane (B89635) chain. The synthesis of a family of such polymers and the characterization of their structure-property relationships would be a valuable research direction.

Surface Modification and Nanoparticle Functionalization: The hydroxyl groups can be used to anchor the molecule onto the surface of various nanomaterials, such as gold nanoparticles or silica nanoparticles researchgate.netnih.gov. This functionalization could be used to tune the surface properties of the nanomaterials, for example, by creating a specific chemical environment or by providing a scaffold for the attachment of other molecules researchgate.netnih.gov. Such functionalized nanomaterials could find applications in sensing, catalysis, or biomedical imaging pageplace.de.

Supramolecular Chemistry: The potential for hydrogen bonding through the diol groups and π-π stacking via the aromatic ring suggests that the molecule could be a building block for self-assembling systems. Research into its ability to form liquid crystals, gels, or other ordered supramolecular structures could lead to new functional materials for electronics or sensing.

Table 2: Potential Applications in Materials Science

| Application Area | Rationale | Research Objective |

|---|---|---|

| Specialty Polymers | Diol functionality allows for use as a monomer; methoxyphenyl group modifies polymer properties. | Synthesize and characterize polyesters/polyurethanes; evaluate thermal, mechanical, and optical properties. |

| Nanomaterial Functionalization | Hydroxyl groups can bind to surfaces, providing a functional coating. | Develop protocols for grafting the molecule onto nanoparticles; study the properties of the resulting hybrid materials. |

| Liquid Crystals | Combination of a rigid aromatic core and a flexible alkyl chain is conducive to forming mesophases. | Investigate the thermotropic behavior of the compound and its derivatives to identify liquid crystalline phases. |

Deeper Exploration of Molecular Recognition and Mechanistic Biological Interactions

The methoxyphenyl moiety is a common feature in many biologically active compounds and pharmaceuticals, suggesting that this compound could serve as a valuable scaffold in drug discovery.

Future research should focus on:

Biological Screening: A broad-based screening of the compound and its stereoisomers for various biological activities is warranted. Given the prevalence of the methoxyphenyl group in anticancer and antimicrobial agents, these are logical starting points for investigation mdpi.comnih.gov.

Molecular Docking Studies: In silico molecular docking studies can be employed to predict the binding affinity of this compound with various biological targets, such as enzyme active sites or protein receptors mdpi.comacs.org. The diol functionality can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions. These computational predictions can help prioritize targets for experimental validation.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the diol (e.g., esterification, etherification) and the aromatic ring (e.g., altering substitution patterns) would enable systematic SAR studies. This would provide crucial information on which molecular features are essential for any observed biological activity and guide the design of more potent and selective analogues.

Interdisciplinary Research Integrating Computation, Synthesis, and Advanced Characterization

The most rapid and impactful progress in understanding and utilizing this compound will come from a highly integrated, interdisciplinary research approach.

This paradigm involves a synergistic cycle:

Computational Chemistry: Theoretical studies, such as DFT and molecular dynamics simulations, can be used to predict reaction mechanisms, spectroscopic properties, and potential biological interactions dovepress.comnih.gov. This in silico work can guide experimental design, saving time and resources.

Synthetic Chemistry: Guided by computational insights, synthetic chemists can develop efficient and sustainable routes to the target molecule and its derivatives.

Advanced Characterization: A comprehensive analysis using techniques like X-ray crystallography, advanced NMR spectroscopy, and thermal analysis is crucial to confirm molecular structures and characterize the properties of newly synthesized compounds and materials nih.govacs.org.

Application-Oriented Testing: Materials scientists and biologists can then evaluate the performance of these new molecules in their respective fields, from polymer testing to cellular assays.

The feedback from these experimental evaluations can then be used to refine the computational models, leading to a new cycle of design and discovery. This integrated workflow ensures that research is not conducted in silos but as a collaborative effort to accelerate innovation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-(4-Methoxyphenyl)butane-1,2-diol, and how do reaction conditions influence stereochemical outcomes?

- The compound can be synthesized via biotransformation of hydroxy ketones, as demonstrated in studies on analogous diols (e.g., 1-(4-methoxyphenyl)propane-1,2-diol). Enzymatic or microbial reduction of ketones to diols often yields stereoselective products, but optimization of pH, temperature, and co-solvents is critical to control regio- and stereochemistry .

- Alternative routes include Diels-Alder reactions or esterification with boronic acid derivatives, though these may require chiral catalysts or protecting groups to achieve high enantiomeric excess .

Q. How can researchers characterize the physicochemical properties of this compound, particularly its solvent interactions?

- Solvent parameters (e.g., polarity, hydrogen-bond donor/acceptor capacity) for diols like propane-1,2-diol and butane-1,2-diol have been empirically determined using solvatochromic dyes and refractive index measurements. These methods can be adapted to study the target compound’s solvation behavior, which is critical for optimizing reaction solvents or formulating drug delivery systems .

- Differential scanning calorimetry (DSC) and X-ray crystallography are recommended for analyzing thermal stability and solid-state conformation .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is widely used, as demonstrated in studies on structurally related diols (e.g., 3-methoxypropane-1,2-diol). Internal standards like deuterated butane-1,4-diol improve quantification accuracy .

- Nuclear magnetic resonance (NMR) spectroscopy (e.g., -, -NMR) is essential for structural elucidation, particularly to confirm the positions of methoxy and hydroxyl groups .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems, and what are the implications for metabolic pathway analysis?

- Studies on CYP1A2-catalyzed oxidation of similar diols (e.g., 4-(6-methoxynaphthalen-2-yl)butane-1,2-diol) reveal that hydroxyl-to-ketone conversions and subsequent carbon-carbon bond cleavage are key metabolic pathways. Kinetic assays (e.g., isothermal titration calorimetry) can quantify enzyme-substrate binding affinities and identify competitive inhibitors .

- Computational docking simulations (e.g., using AutoDock Vina) may predict binding modes to cytochrome P450 enzymes, guiding mutagenesis studies to validate active-site residues .

Q. What strategies resolve contradictions in toxicity data for structurally related diols, and how can these be applied to this compound?

- Discrepancies in toxicity studies (e.g., propane-1,2-diol vs. butane-1,3-diol) often arise from differences in metabolic activation or experimental models. For the target compound, in vitro assays (e.g., Ames test, micronucleus assay) should be paired with in vivo rodent studies to assess genotoxicity and reproductive effects. Dose-response modeling (e.g., benchmark dose analysis) can clarify threshold effects .

- Comparative metabolomics (e.g., LC-MS/MS profiling) may identify species-specific metabolites that explain divergent toxicity outcomes .

Q. How can computational modeling predict the compound’s behavior in deep eutectic solvents (DES) or other green chemistry applications?

- Molecular dynamics (MD) simulations and COSMO-RS models have been used to predict the solubility of diols like butane-1,2-diol in DES systems (e.g., choline chloride-based mixtures). These models optimize solvent composition for extraction or synthesis applications .

- Quantum mechanical calculations (e.g., DFT) can elucidate hydrogen-bonding networks between the compound and DES components, guiding experimental validation .

Methodological Notes

- Experimental Design : When studying enzyme interactions, include negative controls (e.g., heat-inactivated enzymes) and validate findings with orthogonal techniques (e.g., ITC + molecular docking) .

- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting toxicity data, adjusting for variables like exposure duration or model organism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.